molecular formula C18H23N3O2 B4891617 N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline

Cat. No. B4891617
M. Wt: 313.4 g/mol
InChI Key: VYDFIIOOMSNSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline, also known as CDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine and biotechnology. CDPA is a nitroaniline derivative that exhibits anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is also soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). However, N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has some limitations for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a highly toxic compound and requires careful handling. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline also has poor aqueous solubility, which can limit its use in certain experiments.

Future Directions

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could be studied further for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be studied further for its mechanism of action and its potential interactions with other signaling pathways and enzymes. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be modified to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Conclusion:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a promising chemical compound that exhibits anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory and anti-cancer effects. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments, but also has some limitations. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research, which could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylpyrrole with cyclohexanone to form N-cyclohexyl-2,5-dimethylpyrrole. The second step involves the nitration of N-cyclohexyl-2,5-dimethylpyrrole to form N-cyclohexyl-2,5-dimethyl-4-nitropyridine. The final step involves the reduction of N-cyclohexyl-2,5-dimethyl-4-nitropyridine with iron powder to form N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline.

Scientific Research Applications

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.

properties

IUPAC Name

N-cyclohexyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-8-9-14(2)20(13)16-10-11-17(18(12-16)21(22)23)19-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDFIIOOMSNSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline

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